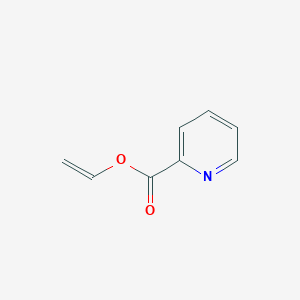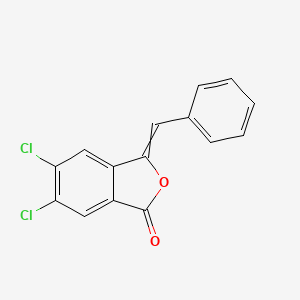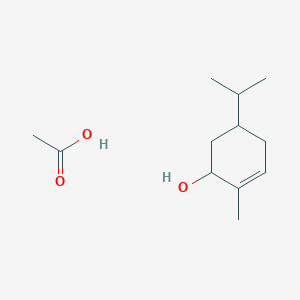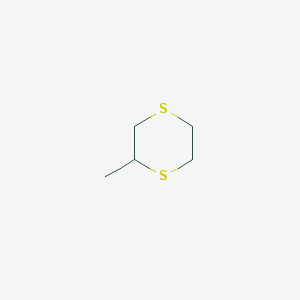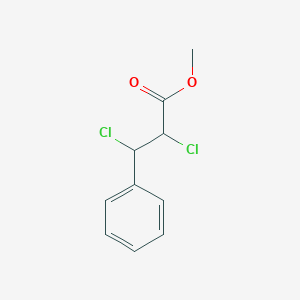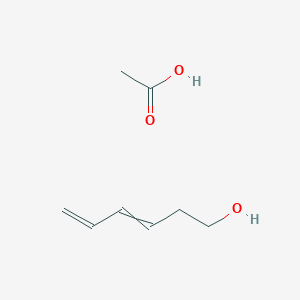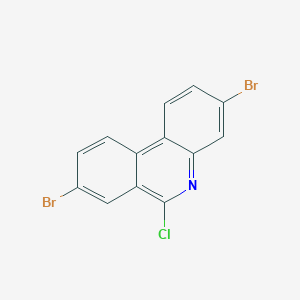
3,8-Dibromo-6-chlorophenanthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dibromo-6-chlorophenanthridine is a polycyclic aromatic compound with the molecular formula C₁₃H₆Br₂ClN. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenanthridine core, which is a nitrogen-containing heterocyclic structure. The unique arrangement of these halogen atoms imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-dibromo-6-chlorophenanthridine typically involves the bromination and chlorination of phenanthridine derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation. For instance, the bromination of 1,10-phenanthroline in the presence of sulfur dichloride and pyridine has been reported to yield brominated phenanthrolines . The reaction conditions often require careful control of temperature and solvent to ensure the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from commercially available phenanthridine. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The Saitoh method is one such approach that has been widely adopted for the preparation of brominated phenanthrolines .
Chemical Reactions Analysis
Types of Reactions: 3,8-Dibromo-6-chlorophenanthridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Coupling Reactions: It can engage in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions:
Bromination: Reagents like bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Chlorine gas or sulfur dichloride in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenanthridines, while oxidation can produce phenanthridine oxides.
Scientific Research Applications
3,8-Dibromo-6-chlorophenanthridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex aromatic compounds and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of advanced materials with specific electronic and photophysical properties
Mechanism of Action
The mechanism of action of 3,8-dibromo-6-chlorophenanthridine involves its interaction with molecular targets through halogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways. The compound’s halogen atoms play a crucial role in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
- 3,8-Dibromo-1,10-phenanthroline
- 3,6-Dibromo-1,10-phenanthroline
- 3,5,8-Tribromo-1,10-phenanthroline
Comparison: Compared to its analogs, 3,8-dibromo-6-chlorophenanthridine exhibits unique reactivity due to the presence of both bromine and chlorine atomsThe specific substitution pattern also influences its electronic properties, making it distinct from other brominated phenanthrolines .
Properties
CAS No. |
33692-79-4 |
|---|---|
Molecular Formula |
C13H6Br2ClN |
Molecular Weight |
371.45 g/mol |
IUPAC Name |
3,8-dibromo-6-chlorophenanthridine |
InChI |
InChI=1S/C13H6Br2ClN/c14-7-1-3-9-10-4-2-8(15)6-12(10)17-13(16)11(9)5-7/h1-6H |
InChI Key |
LFSFTELECNLNLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C=CC(=CC3=NC(=C2C=C1Br)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Iodobicyclo[2.2.1]hept-2-ene](/img/structure/B14687118.png)
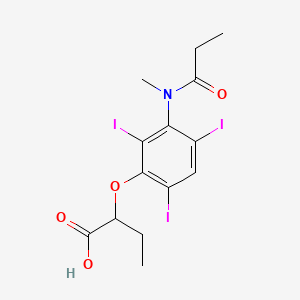
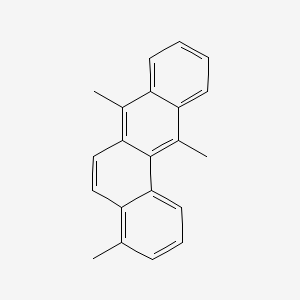
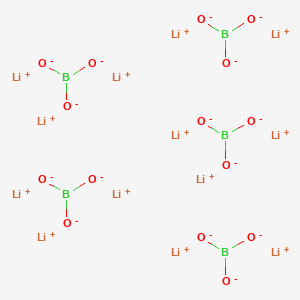
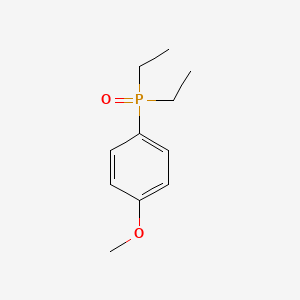
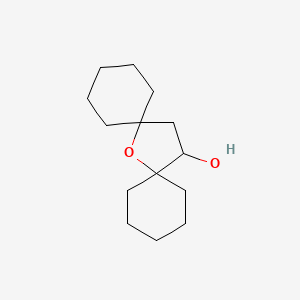
![1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B14687144.png)

